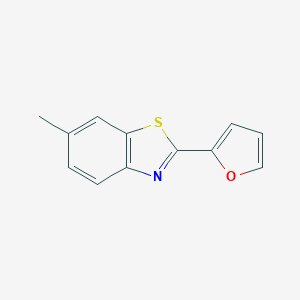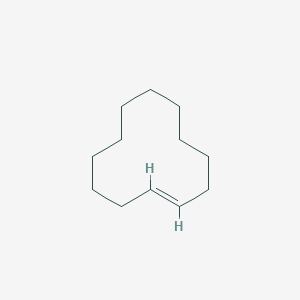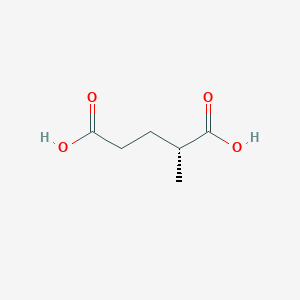
(R)-(-)-2-Methylglutaric Acid
説明
Synthesis Analysis
The synthesis of (R)-(-)-2-Methylglutaric Acid and its derivatives often involves complex organic reactions that yield enantiopure chiral compounds. For instance, enantiopure chiral two-dimensional sinusoidal lanthanide(III) coordination polymers based on R-/S-2-Methylglutarate have been developed, showcasing the versatility of this acid in synthesizing coordination polymers with significant luminescence and magnetic properties (Liu et al., 2019).
Molecular Structure Analysis
The molecular structure of (R)-(-)-2-Methylglutaric Acid derivatives has been a subject of extensive study, particularly through methods like X-ray crystallography. These studies provide insights into the configuration and conformation of these compounds, which are crucial for understanding their chemical behavior and reactivity.
Chemical Reactions and Properties
(R)-(-)-2-Methylglutaric Acid undergoes various chemical reactions that highlight its reactivity and potential applications. For example, its role in the synthesis of luminescent and magnetic materials demonstrates its utility in creating materials with specific desirable properties (Liu et al., 2019).
Physical Properties Analysis
The physical properties of (R)-(-)-2-Methylglutaric Acid, including its melting point, boiling point, and solubility, are essential for its application in various fields. Research into these properties helps in understanding how this compound behaves under different conditions and can be manipulated for specific uses.
Chemical Properties Analysis
The chemical properties of (R)-(-)-2-Methylglutaric Acid, such as its acidity, basicity, and reactivity towards other chemicals, are fundamental to its application in synthesis and material science. Studies have explored its role as a building block in organic synthesis, demonstrating its versatility and importance in chemical research.
- Enantiopure chiral coordination polymers based on R-/S-2-Methylglutarate (Liu et al., 2019).
科学的研究の応用
Metabolic Pathways and Disease Mechanisms
Compounds structurally related to (R)-(-)-2-Methylglutaric acid, such as those involved in the Krebs cycle or amino acid metabolism, are crucial in cellular energy production and biosynthesis. Research into these areas can elucidate the underlying mechanisms of metabolic disorders and guide the development of targeted interventions. For example, studies on the tricarboxylic acid cycle intermediates, like α-ketoglutaric acid, reveal their roles in maintaining physiological functions and their potential therapeutic applications in age-related diseases (Meng et al., 2022).
Drug Development and Biomaterials
Derivatives of glutaric acid and similar compounds are often explored for their pharmaceutical applications. For instance, polyglutamic acid, a biodegradable polymer derived from glutamic acid, has numerous potential applications in drug delivery systems due to its water solubility and good biocompatibility. Research in this area focuses on the preparation, characterization, and application of these compounds in medicine, food, cosmetics, and other fields, highlighting their role in enhancing drug stability and controlled release (Ma et al., 2023).
Environmental and Toxicological Studies
Research on environmental chemicals and their impact on health often involves studying the effects of compounds similar to (R)-(-)-2-Methylglutaric acid. These studies can include examining the toxicological profiles of various chemicals, their mechanisms of action, and their potential health risks. Such investigations contribute to a better understanding of how environmental exposures influence human health at the molecular level, particularly through epigenetic modifications like DNA methylation, which can impact gene expression and disease susceptibility (Ruiz-Hernandez et al., 2015).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding how to handle, store, and dispose of the compound safely.
将来の方向性
This involves discussing potential applications of the compound and areas for future research.
For a specific compound like “®-(-)-2-Methylglutaric Acid”, you would need to consult scientific literature or databases for this information. If you have access to a university library, they often have subscriptions to scientific journals and databases that you can use. Alternatively, there are public databases like PubChem, ChemSpider, and others that provide some of this information for many compounds. Please note that not all compounds will have all this information available, as it depends on how much research has been done on them.
特性
IUPAC Name |
(2R)-2-methylpentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYCMVICBNBXNA-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-2-Methylglutaric Acid | |
CAS RN |
1115-81-7 | |
| Record name | 2-Methylglutaric acid, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-(-)-2-Methylglutaric Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLGLUTARIC ACID, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09DCX3K77W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details














試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

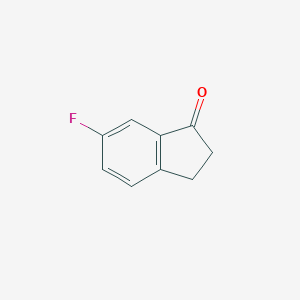
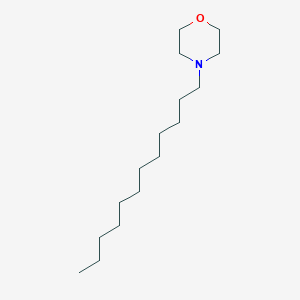
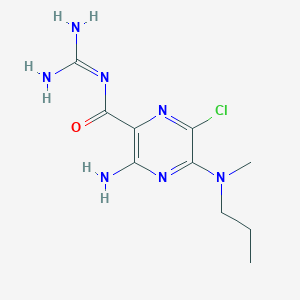
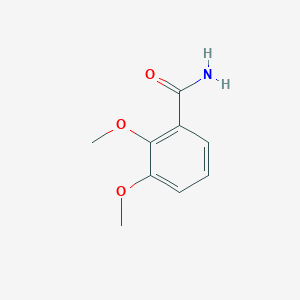
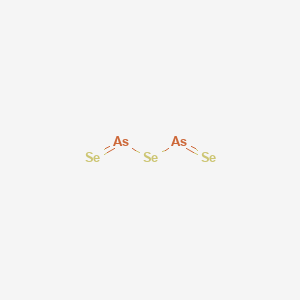
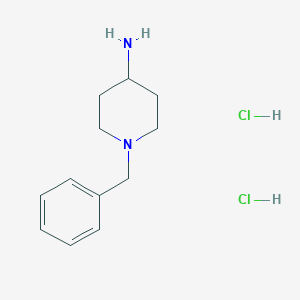
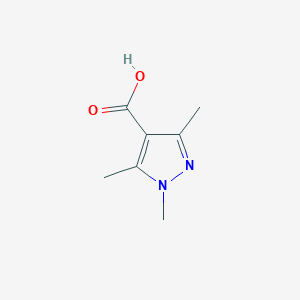
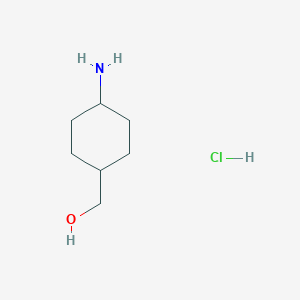
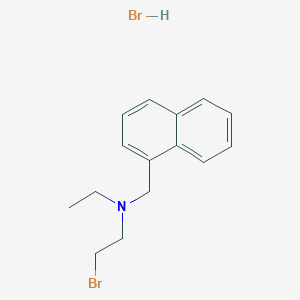

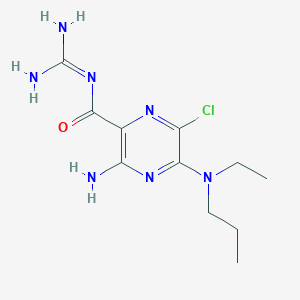
![Hydrazinecarboxamide, 2-[1-(2-methyl-1-cyclopenten-1-yl)ethylidene]-](/img/structure/B73340.png)
